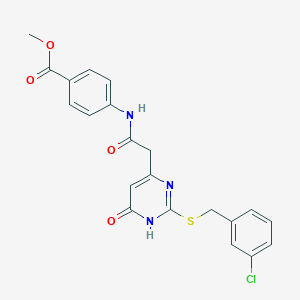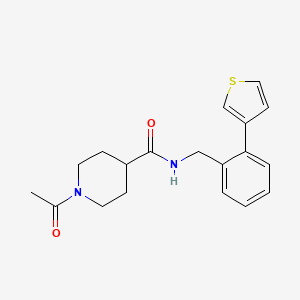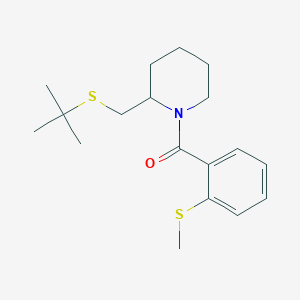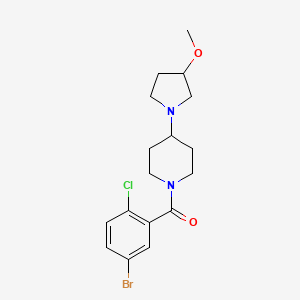
(5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, the exact molecular structure is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not detailed in the available resources .科学的研究の応用
Crystal Structure Analysis
The crystal structure of related compounds has been studied to understand their molecular conformation and interactions. For instance, research on the crystal structure of adducts comprising hydroxypiperidin-1-yl or piperidin-1-yl substituents on a common phenylmethanone component reveals insights into molecular orientation and intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's behavior in crystalline form (Revathi et al., 2015).
Neuroprotective Effects
Aryloxyethylamine derivatives, including those structurally related to the compound , have been evaluated for their neuroprotective effects. Such compounds have shown potential in protecting against glutamate-induced cell death and ischemic injury, offering a promising avenue for the development of new anti-ischemic stroke agents (Zhong et al., 2020).
Antimicrobial Activity
The antimicrobial activities of derivatives have been explored, with some compounds displaying effectiveness against bacterial and fungal strains. This research area highlights the potential for developing new antimicrobial agents based on modifications of the core chemical structure (Mallesha & Mohana, 2014).
Synthesis and Characterization
The synthesis methodologies and characterization of similar compounds are critical for expanding the application of these chemicals in various scientific domains. Studies focusing on the facile synthesis, structural characterization, and optimization for specific activities such as antitubercular effects demonstrate the compound's versatility and potential for further application development (Bisht et al., 2010).
作用機序
Target of Action
The primary target of this compound is the Sodium-Glucose Co-transporter Type II (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. By inhibiting SGLT2, this compound reduces renal glucose reabsorption and thereby lowers blood glucose levels .
Mode of Action
The compound interacts with its target, SGLT2, by binding to it and inhibiting its function . This inhibition prevents glucose from being reabsorbed in the kidney and instead, the glucose is excreted in the urine . This results in a decrease in blood glucose levels .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it prevents glucose from being reabsorbed back into the blood from the kidneys . This leads to an increase in glucose excretion and a decrease in blood glucose levels .
Result of Action
The result of the compound’s action is a reduction in blood glucose levels . By inhibiting SGLT2 and preventing glucose reabsorption in the kidneys, the compound causes an increase in glucose excretion, which leads to a decrease in blood glucose levels . This can be beneficial in the management of conditions like type 2 diabetes .
Action Environment
The action of the compound can be influenced by various environmental factors For instance, factors such as pH and temperature could potentially affect the compound’s stability and efficacy Additionally, the presence of other substances, such as inhibitors or inducers of SGLT2, could also influence the compound’s action.
Safety and Hazards
特性
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrClN2O2/c1-23-14-6-9-21(11-14)13-4-7-20(8-5-13)17(22)15-10-12(18)2-3-16(15)19/h2-3,10,13-14H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOPSTXAUSEELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2800164.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)
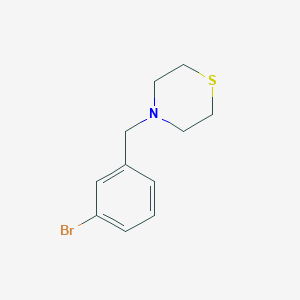
![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2800171.png)
![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)
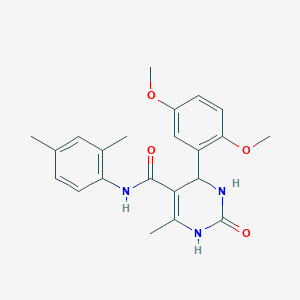

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)
